molecular formula C21H17BrClFN2O4S B2600264 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1251695-88-1

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No. B2600264
CAS RN: 1251695-88-1
M. Wt: 527.79
InChI Key: WLRCJNPJPUVGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product. The synthesis of a compound can often be found in scientific literature .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Agents

Derivatives of N-substituted acetamide compounds, including structures similar to the specified chemical, have demonstrated promising antibacterial and antifungal activities. Compounds with specific structural variations have been identified as potential growth inhibitors of various bacterial strains, showing particularly higher activity against Gram-negative bacteria. The antibacterial screening against certain bacterial strains, such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, has identified compounds with significant minimum inhibitory concentrations (MICs) (Iqbal et al., 2017; Badiger et al., 2013).

Potential Pesticides

Certain N-derivatives of acetamide compounds, bearing structural similarities to the specified chemical, have been characterized as potential pesticides. These compounds have been thoroughly characterized by X-ray powder diffraction, providing essential data such as peak positions, relative intensities, values of d, Miller indices, and unit-cell parameters. This characterization helps in understanding the structural properties critical for their pesticidal activity (Olszewska et al., 2011; Olszewska et al., 2008).

Thrombin Inhibition

Compounds structurally related to 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide have shown potential as potent thrombin inhibitors. Specific substitutions on the compound, such as the inclusion of a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, have led to significant inhibition of thrombin, indicating the potential therapeutic applications of these compounds in managing conditions related to thrombin activity (Lee et al., 2007).

Synthesis and Characterization of Novel Compounds

Several novel acetamide derivatives have been synthesized and characterized, demonstrating the versatility and potential applications of these compounds in various fields. These studies involve detailed structural elucidation using various spectroscopic techniques and evaluation of their potential applications, such as their role in inhibiting bacterial growth or their potential use in materials science for creating polymers with specific desirable properties (Nafeesa et al., 2017; Savchenko et al., 2020).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level. This often involves interacting with a specific target, such as a protein or enzyme, in the body .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O4S/c1-12-9-13(2)26(11-19(27)25-18-8-5-15(24)10-17(18)23)21(28)20(12)31(29,30)16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCJNPJPUVGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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